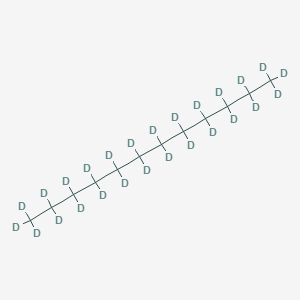

Dodecane-d26

Descripción general

Descripción

Dodecane-d26 (C₁₂D₂₆), a fully deuterated form of n-dodecane, is a stable isotope-labeled alkane with a molecular weight of 196.50 g/mol . It is chemically identical to its non-deuterated counterpart, dodecane (C₁₂H₂₆), but replaces all 26 hydrogen atoms with deuterium (²H). This isotopic substitution enhances its utility in neutron scattering and reflectometry studies due to the distinct neutron scattering properties of deuterium compared to hydrogen . This compound is non-hazardous under standard laboratory conditions and is widely used in interfacial chemistry, tribology, and phase behavior studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dodecane-d26 typically involves the deuteration of dodecane. This process can be achieved through catalytic exchange reactions where dodecane is exposed to deuterium gas (D2) in the presence of a catalyst such as platinum or palladium. The reaction is usually carried out under high pressure and temperature to ensure complete deuteration .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of dodecane and deuterium gas over a catalyst bed at elevated temperatures and pressures. The product is then purified through distillation to achieve the desired isotopic purity .

Análisis De Reacciones Químicas

Types of Reactions

Dodecane-d26 undergoes similar chemical reactions as its non-deuterated counterpart, dodecane. These reactions include:

Combustion: Complete combustion of this compound produces carbon dioxide and deuterium oxide (heavy water).

Oxidation: Oxidation reactions can convert this compound into various oxygenated products.

Substitution: Halogenation reactions can replace deuterium atoms with halogens such as chlorine or bromine.

Common Reagents and Conditions

Combustion: Requires oxygen (O2) and an ignition source.

Oxidation: Typically involves oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Halogenation reactions often use halogens (Cl2, Br2) and may require a catalyst or UV light.

Major Products

Combustion: Carbon dioxide (CO2) and deuterium oxide (D2O).

Oxidation: Various alcohols, ketones, and carboxylic acids.

Substitution: Halogenated dodecanes.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Dodecane-d26 serves as a solvent and reactant in several chemical reactions. Its high purity (98 atom % D) makes it suitable for reactions where isotopic labeling is crucial. For example, it is used in the synthesis of labeled compounds for studying reaction mechanisms and kinetics in organic chemistry.

Case Study: Hydrocarbon Reactions

In a study examining hydrocarbon reactions, this compound was utilized to trace reaction pathways and product formation through mass spectrometry. The deuterium label allowed for precise tracking of molecular transformations, enhancing the understanding of reaction dynamics .

Material Science

In material science, this compound is employed in the study of polymer behaviors and interactions in nonpolar media. Its use in neutron scattering experiments provides insights into the structural properties of polymers.

Case Study: Self-Assembly of Polymers

Research involving bottlebrush block copolymers in this compound demonstrated how these polymers self-assemble into well-defined structures. Small-angle neutron scattering (SANS) techniques revealed critical information about the size and shape of polymer aggregates under varying concentrations . The findings indicated that this compound facilitates the formation of stable micelles, which are essential for applications in drug delivery systems.

Analytical Chemistry

This compound is also significant in analytical chemistry, particularly in spectroscopy and chromatography. Its deuterated nature provides a clear distinction between signals from hydrogen and deuterium, improving the resolution of analytical techniques.

Case Study: Spectroscopic Analysis

In a study investigating glycerol monooleate (GMO) self-assembly in this compound, researchers utilized Fourier transform infrared (FTIR) spectroscopy to analyze adsorption behaviors on iron oxide surfaces. The results highlighted the effectiveness of this compound as a solvent that enhances the clarity of spectroscopic data by minimizing background noise from hydrogen-containing solvents .

Environmental Studies

This compound's properties make it useful in environmental studies, particularly in assessing the behavior of hydrocarbons in various ecosystems. Its application helps in understanding how deuterated compounds can serve as tracers for environmental monitoring.

Case Study: Hydrocarbon Tracing

A project examining oil spill remediation utilized this compound to trace the movement and degradation of hydrocarbons in marine environments. The isotopic labeling allowed researchers to monitor degradation rates and pathways effectively, providing valuable data for developing remediation strategies .

Data Summary Table

Mecanismo De Acción

The mechanism of action of Dodecane-d26 is primarily related to its role as an isotopic tracer. The deuterium atoms in this compound replace hydrogen atoms, allowing researchers to track the compound’s behavior and interactions in various systems. This isotopic labeling helps in understanding molecular pathways and reaction mechanisms .

Comparación Con Compuestos Similares

Dodecane-d26 vs. Dodecane (C₁₂H₂₆)

Key Findings :

- In neutron reflectometry (NR) studies, this compound exhibits significantly higher βₙᵤ꜀ values than dodecane-h26, enabling precise detection of adsorbed organic layers (e.g., glycerol monooleate, GMO) at interfaces .

- Adsorbed GMO layers in this compound systems are thinner (19.4 ± 1.8 Å) compared to the molecule’s extended length (23.8 Å), suggesting compact monolayer formation . In contrast, non-deuterated dodecane may obscure such structural details due to lower neutron contrast .

This compound vs. Other Deuterated Alkanes

Deuterated alkanes like hexadecane-d34 (C₁₆D₃₄) and octane-d18 (C₈D₁₈) share similar isotopic labeling but differ in chain length and applications:

Key Findings :

- This compound’s intermediate chain length makes it ideal for mimicking hydrocarbon interfaces in industrial lubricants, while shorter deuterated alkanes (e.g., octane-d18) are better suited for micellar systems .

- In DOPC-dodecane-d26-H₂O mixtures, this compound’s quadrupole splittings (75 Hz and 285 Hz in ²H-NMR) reveal its alignment in reversed hexagonal phases, a property less pronounced in shorter deuterated alkanes .

This compound in Mixed Solvent Systems

When combined with water (H₂O/D₂O), this compound’s interfacial behavior diverges markedly from non-deuterated systems:

- Hydration Effects: In hydrated this compound (ω = 5), NR data shows adsorbed water layers at iron oxide interfaces, with βₙᵤ꜀ profiles indicating H₂O/D₂O partitioning . Non-deuterated dodecane lacks this resolution due to hydrogen’s incoherent scattering .

- Shear Rate Dependence: Under shear (7.0 × 10² s⁻¹), this compound forms a 112 ± 85 µm non-sheared layer on iron-coated substrates, a phenomenon undetectable in non-deuterated analogs due to lower neutron sensitivity .

Adsorption and Interfacial Structure

- GMO Adsorption: this compound enables quantification of GMO’s surface excess (Γ) at iron oxide interfaces. At 20 mM GMO, Γ exceeds apparent monolayer limits, suggesting multilayer formation .

- Bilayer vs. Monolayer Models: Double-layer (DL) models fit this compound NR data better than single-layer (SL) models (Bayesian evidence: lnZ = 593.3 vs. 479.4), highlighting its utility in resolving complex interfacial structures .

Tribological Performance

- This compound’s shear-dependent reflectivity reveals lubricant film breakdown at 3.7 × 10³ s⁻¹, with critical edge shifts (Q = 0.0144 Å⁻¹) indicating solvent deuteration’s role in wear prevention .

Actividad Biológica

Dodecane-d26, a deuterated form of dodecane, is a hydrocarbon compound that has garnered attention in various fields, including environmental science and pharmacology. This article delves into its biological activity, focusing on its interactions with biological systems and its implications in ecological and health-related contexts.

This compound is a linear alkane with the chemical formula , where the hydrogen atoms are replaced by deuterium isotopes. This substitution alters the physical properties of the compound, such as its density and boiling point, making it useful in studies involving isotopic labeling.

Biological Activity Overview

This compound's biological activity can be assessed through several lenses, including its effects on microbial communities, phytoplankton growth, and potential toxicity.

Microbial Interactions

Research indicates that this compound can significantly influence microbial activity in aquatic environments. A study involving the diatom Thalassiosira pseudonana demonstrated that the presence of this compound inhibited growth rates compared to control conditions. Specifically:

- Growth Rate : In control conditions, the growth rate was , while in this compound treatments, it dropped to .

- Bacterial Cell Counts : The presence of this compound resulted in lower bacterial cell counts compared to controls, suggesting an inhibitory effect on microbial communities .

Ecotoxicological Implications

The ecological impact of this compound has been evaluated through various ecotoxicological assessments:

| Endpoint | Test Duration | Species | Value | Source |

|---|---|---|---|---|

| Acute Toxicity | Not specified | Aquatic organisms | Not available | ECHA Registered Substances |

| Skin Irritation | Not specified | Human/Animal models | No significant irritation | EC Directives |

| Endocrine Disruption | Not applicable | Various studies | No evidence found | Current literature review |

This table summarizes key findings regarding the ecotoxicological profile of this compound, indicating minimal harmful effects under standard exposure conditions .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Impact on Soil Microbial Activity :

- Phytoplankton Response :

- Dermal Exposure Models :

Q & A

Basic Research Questions

Q. What are the primary applications of Dodecane-d26 in experimental chemistry, and how does its deuterated structure influence these applications?

this compound is widely used as a solvent in neutron reflectometry (NR) and scattering experiments due to its high deuterium content, which provides a distinct neutron scattering length density (SLD) contrast. This isotopic labeling enables precise characterization of interfacial structures, such as surfactant monolayers or adsorbed molecular layers, by amplifying differences in SLD between components. For example, in studies of glycerol monooleate (GMO) films, this compound contrasts reveal layer thicknesses (~19.4 Å) and solvation dynamics critical for modeling interfacial behavior . Its non-polar nature also mimics hydrocarbon environments in biomimetic systems.

Q. How does the deuteration of this compound affect its physicochemical properties compared to non-deuterated dodecane (dodecane-h26)?

Deuteration slightly alters physical properties such as density and viscosity due to isotopic mass differences. However, the primary distinction lies in neutron interaction: this compound has a significantly higher SLD (6.35 × 10⁻⁶ Å⁻²) compared to dodecane-h26 (−0.56 × 10⁻⁶ Å⁻²), enabling contrast-matching techniques in NR. This property is exploited to isolate scattering signals from specific layers, such as distinguishing adsorbed GMO films from solvent interfaces .

Advanced Research Questions

Q. What methodological considerations are critical when integrating this compound into neutron reflectometry studies of surfactant monolayers?

Key considerations include:

- Contrast Design : Use this compound with complementary solvents (e.g., D2O or H2O) to isolate SLD contributions from target layers (e.g., GMO films) .

- Co-Refinement : Simultaneously analyze multiple solvent contrasts (e.g., this compound, dodecane-h26) to constrain model parameters (e.g., layer thickness, roughness) and reduce fitting ambiguities .

- Model Validation : Compare experimental SLD profiles with molecular dynamics (MD) simulations to validate structural hypotheses. Discrepancies, such as denser GMO layers in experiments versus simulations, may indicate unaccounted interfacial interactions .

Q. How can researchers resolve discrepancies between experimental neutron reflectometry data and computational simulations when using this compound as a solvent?

Discrepancies often arise from differences in simulated vs. experimental interfacial structures. For example, MD simulations may predict more extended solvent layers than NR data suggests. To address this:

- Convolution Techniques : Apply splicing routines to MD-generated SLD profiles to account for instrumental resolution and interfacial roughness .

- Bayesian Analysis : Use probabilistic models (e.g., Markov Chain Monte Carlo sampling) to quantify parameter uncertainties and identify robust structural features (e.g., GMO layer thickness of 19.4 ± 1.8 Å) .

- Multi-Model Testing : Evaluate competing SLD models (e.g., fixed vs. variable solvation parameters) using Bayesian evidence scores to select the most physically plausible fit .

Q. What statistical approaches are recommended for interpreting contradictory data in this compound-based interfacial studies?

Contradictions, such as mismatched SLD profiles in this compound/H2O vs. Dodecane-h26/D2O contrasts, require:

- Error Propagation Analysis : Quantify uncertainties in layer parameters (e.g., thickness, roughness) through posterior distribution sampling .

- Hypothesis-Driven Refinement : Test whether contradictions arise from unmodeled factors (e.g., adventitious adsorbates) by incorporating additional layers or adjusting solvation assumptions .

- Cross-Validation : Compare results with complementary techniques (e.g., X-ray reflectometry) to confirm interfacial morphology .

Q. Methodological Resources

- Data Analysis : Utilize tools like refnx for co-refining NR data across multiple contrasts .

- Simulation Integration : Implement MD-derived SLD profiles using splicing routines to reconcile simulations with experiments .

- Ethical Compliance : Ensure studies adhere to FAIR data principles by documenting experimental provenance (materials, protocols, and rationale) to enable reproducibility .

Propiedades

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-hexacosadeuteriododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26/c1-3-5-7-9-11-12-10-8-6-4-2/h3-12H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRUBQQJIBEYMU-DWXHPOBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583947 | |

| Record name | (~2~H_26_)Dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16416-30-1 | |

| Record name | Dodecane-d26 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16416-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~2~H_26_)Dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.